Bulaquine, also known as CDRI 80/53 or Elubaquine, is a synthetic antimalarial compound belonging to the 8-aminoquinoline class. [, , , ] It is a structural analog of Primaquine, another drug in the same class. [, , ] Bulaquine has demonstrated promising activity against various stages of the malaria parasite life cycle, particularly the dormant liver stage (hypnozoites) responsible for relapses in Plasmodium vivax and Plasmodium ovale infections. [, , ] Additionally, it exhibits gametocytocidal activity against Plasmodium falciparum, thereby hindering malaria transmission. [, , , , ]
Bulaquine is an antimalarial compound derived from primaquine, designed to enhance efficacy while reducing toxicity. It is classified as a quinoline derivative and exhibits properties that make it a promising candidate for treating malaria, particularly in cases where primaquine is less effective or has undesirable side effects. Bulaquine has been shown to have comparable anti-relapse activity to primaquine but with a significantly lower increase in methaemoglobin levels, indicating a safer profile .
Bulaquine is synthesized from primaquine through a reaction with acetyl butyrolactone in the presence of piperidine. Its chemical classification falls under the category of furanones, specifically 3-(1-((4-((6-methoxy-8-quinolinyl)amino)pentyl)amino)ethylidene)-dihydro-2(3H)-furanone . The compound's unique structure contributes to its pharmacological properties, making it an important subject of study in antimalarial research.
The synthesis of bulaquine involves the condensation of primaquine with acetyl butyrolactone using piperidine as a catalyst. The general reaction can be summarized as follows:
This method demonstrates a straightforward approach to synthesizing bulaquine while ensuring high purity and yield.
Bulaquine's molecular formula is , with a molecular weight of approximately 369.46 g/mol . The compound features a complex structure that includes:
The structural representation can be illustrated as follows:
Bulaquine undergoes various chemical reactions typical of quinoline derivatives. Key reactions include:
Bulaquine acts primarily by interfering with the metabolic pathways of malaria parasites. Its mechanism involves:
The detailed understanding of these mechanisms aids in optimizing treatment regimens for malaria.
Bulaquine exhibits several notable physical and chemical properties:
These properties are essential for formulation development and determining appropriate administration routes.
Bulaquine has significant applications in malaria treatment due to its improved safety profile compared to primaquine. Its uses include:
The ongoing research into bulaquine's efficacy underscores its potential role in global malaria control strategies.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: